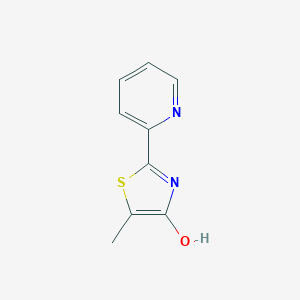

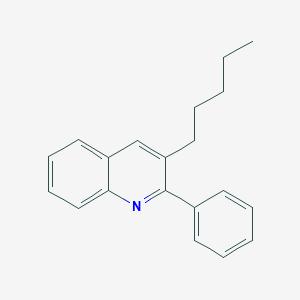

5-甲基-2-(2-吡啶基)-1,3-噻唑-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol involves various strategies, including the use of catalysts under specific conditions. For instance, a series of 5-substituted tetrahydrothieno[3,2-c]pyridines were synthesized using 4-dimethylaminopyridine (DMAP) as a catalyst under microwave irradiation, which could be related to the synthesis pathways of similar thiazole compounds . Additionally, the synthesis of 5H-thiazolo[3,2-a]pyrimidine derivatives from related thiouracil compounds suggests the use of heating in polar solvents like DMF, dioxane, or acetonitrile in the presence of triethylamine .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol has been studied using various techniques. X-ray crystallography has been employed to determine the structure of related compounds, such as 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one . Furthermore, conformational studies on related molecules like 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine have been conducted using potential energy scans and high-level computational methods to determine the most stable conformers .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be inferred from studies on similar compounds. For example, the synthesis of 2-substituted 1,3,4-thiadiazole derivatives by substitution reactions indicates the potential for functional group modifications at specific positions on the thiazole ring . Additionally, the cyclization reactions involved in the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives suggest the possibility of ring closure reactions involving thiazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives have been explored through various studies. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, which is relevant for understanding the acidity and potential ionization of similar thiazole compounds . Spectroscopic methods, including IR, UV-Vis, and NMR, have been used to analyze the properties of related molecules, providing insights into the vibrational and electronic characteristics of thiazole derivatives [3, 8].

Case Studies

Several case studies highlight the potential applications of thiazole derivatives. For instance, certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown interesting antibacterial activity against strains such as A. baumannii and M. tuberculosis H37Rv, suggesting the therapeutic potential of thiazole compounds . Additionally, the photoluminescent properties of mononuclear complexes with related pyridine ligands have been studied, indicating the possible use of thiazole derivatives in optical materials .

科学研究应用

神经退行性疾病和其他中枢神经系统疾病中的作用

研究表明,与5-甲基-2-(2-吡啶基)-1,3-噻唑-4-醇相关的化合物,特别是mGluR5拮抗剂,在神经退行性疾病、成瘾、焦虑和疼痛管理方面具有潜在的用途。这些拮抗剂,包括MPEP和MTEP,已被证明更具选择性,副作用更少,表明它们在中枢神经系统疾病管理和治疗应用中的重要性 (Lea & Faden, 2006)。

化学合成和杂环化学

噻唑衍生物,包括与5-甲基-2-(2-吡啶基)-1,3-噻唑-4-醇相关的结构,在杂环化学中起着基础作用,并具有多种应用。它们的合成、转化以及对其化学和生物性质的探索已成为各种研究的主题。例如,对1,3-噻唑的4-磷酸化衍生物的研究揭示了它们在昆虫杀虫剂、抗癌和其他类型活性中的重要作用,突显了噻唑衍生物在创造生物活性分子方面的多功能性和潜力 (Abdurakhmanova et al., 2018)。

药理学意义

激酶抑制剂的药效团设计,包括具有噻唑骨架的化合物,展示了噻唑衍生物在药物化学中的关键作用。这些化合物已被确定为各种激酶的选择性抑制剂,展示了噻唑环有效结合生物靶点并调节其活性的能力,这对于开发新的治疗剂是至关重要的 (Scior et al., 2011)。

有机合成中的应用

噻唑衍生物的多功能性进一步体现在其在有机合成中的应用,它们作为各种杂环化合物制备中的关键中间体。这包括它们在合成光电材料中的应用,其中将噻唑和相关结构并入π-扩展共轭体系已被突出,因其在为电子设备和发光元件创造新材料方面的潜力 (Lipunova et al., 2018)。

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of targets, including estrogen receptors , neuropeptides , and Y5 adenosine receptors . They may also inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .

Mode of Action

Thiazole derivatives are known to exhibit a wide range of biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities . They can serve as ligands for various receptors and inhibit certain enzymes, affecting cellular processes .

Biochemical Pathways

Thiazole derivatives are known to interact with a variety of biochemical pathways due to their wide range of biological activities . These interactions can lead to changes in cellular processes and have downstream effects on the organism.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and distribution within the body.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities . These activities suggest that the compound could have various effects at the molecular and cellular levels.

属性

IUPAC Name |

5-methyl-2-pyridin-2-yl-1,3-thiazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6-8(12)11-9(13-6)7-4-2-3-5-10-7/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYZXXZSLRXNOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377066 |

Source

|

| Record name | 5-Methyl-2-(pyridin-2-yl)-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(pyridin-2-yl)thiazol-4-ol | |

CAS RN |

131786-47-5 |

Source

|

| Record name | 5-Methyl-2-(pyridin-2-yl)-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

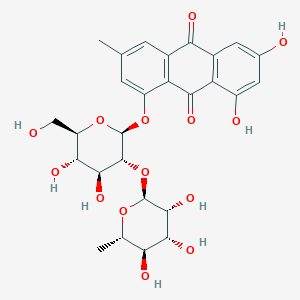

![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)

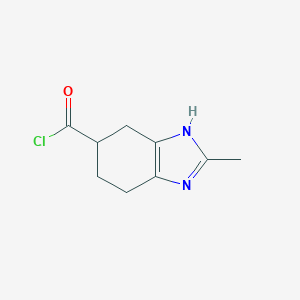

![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)

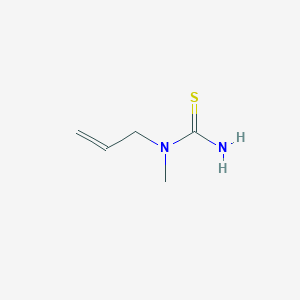

![6-[[9-Acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[5,6-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B145079.png)